molecular formula C13H14N2O2S B2399933 1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid CAS No. 953733-14-7

1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid

Cat. No.: B2399933
CAS No.: 953733-14-7
M. Wt: 262.33
InChI Key: ZGKSEYKEPXUKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid (CAS: 953733-14-7) is a heterocyclic compound featuring a benzothiazole moiety fused to a piperidine ring, with a carboxylic acid substituent at the 3-position of the piperidine. Its molecular formula is C₁₃H₁₄N₂O₂S, with a molecular weight of 262.33 g/mol . This compound is of interest in medicinal chemistry due to its structural hybrid of a benzothiazole (a common pharmacophore in kinase inhibitors and antimicrobial agents) and a piperidine-carboxylic acid scaffold (often utilized in drug design for solubility and bioavailability enhancement).

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-12(17)9-4-3-7-15(8-9)13-14-10-5-1-2-6-11(10)18-13/h1-2,5-6,9H,3-4,7-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGKSEYKEPXUKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953733-14-7
Record name 1-(1,3-benzothiazol-2-yl)piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole core. This intermediate is then reacted with piperidine and a carboxylating agent to introduce the piperidine and carboxylic acid functionalities .

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Solvent-free conditions and microwave irradiation are some of the advanced techniques employed to achieve efficient synthesis .

Chemical Reactions Analysis

1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the piperidine ring can participate in nucleophilic substitution reactions. .

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or piperidine rings.

Scientific Research Applications

Medicinal Chemistry

Anti-Tubercular Activity
The most notable application of 1-(benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid is in the development of anti-tubercular agents. Research has demonstrated that this compound exhibits promising inhibitory activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. In vitro studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis with minimal cytotoxicity to human cells, making them potential candidates for new tuberculosis treatments.

Mechanism of Action
The mechanism through which this compound exerts its anti-tubercular effects involves the inhibition of key enzymes in the bacterial cell wall biosynthesis pathway, such as DprE1. This enzyme is crucial for the survival of mycobacteria, and targeting it can lead to effective bacterial cell death.

Material Science

Development of Novel Materials
Beyond medicinal applications, this compound is also being investigated for its potential in material science. Its unique structural features allow for the development of materials with specific electronic or optical properties. This includes applications in organic electronics and photonic devices where tailored materials are essential for performance enhancement .

Biological Studies

Biological Interactions
The compound's interactions with various biological targets are being studied to elucidate its mechanism of action further. Research indicates that modifications to its structure can enhance its pharmacological profiles, potentially leading to improved therapeutic agents against various diseases beyond tuberculosis .

Case Studies

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • In Vitro Testing Against Mycobacterium tuberculosis : A study assessed a series of derivatives based on this compound, revealing that several showed significant anti-mycobacterial activity with MIC values in the low micromolar range (1–10 μM) while maintaining low cytotoxicity against mammalian cells .
  • Structure-Activity Relationship Studies : Investigations into how structural modifications affect biological activity have indicated that certain substitutions on the benzothiazole or piperidine rings can enhance efficacy against Mycobacterium tuberculosis. This research is pivotal for guiding future drug design efforts .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares 1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid with its positional isomers, heterocyclic variants, and derivatives (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Applications
This compound (Target) 953733-14-7 C₁₃H₁₄N₂O₂S 262.33 - Benzothiazole fused to piperidine
- -COOH at C3
Potential kinase/modulator applications
1-(Benzo[d]thiazol-2-yl)piperidine-4-carboxylic acid 181811-44-9 C₁₃H₁₄N₂O₂S 262.33 - -COOH at C4 of piperidine Altered spatial orientation may affect target binding
1-(Benzo[d]thiazol-2-yl)piperidine-2-carboxylic acid 1163289-41-5 C₁₃H₁₄N₂O₂S 262.33 - -COOH at C2 of piperidine Reduced steric bulk near benzothiazole; possible enhanced solubility
1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid 871478-69-2 C₁₃H₁₄N₂O₄S 294.33 - Sulfone group on benzothiazole Increased electron-withdrawing effects; potential stability enhancement
Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate N/A C₁₅H₁₈N₂O₃ 274.32 - Oxazole replaces thiazole
- Ethyl ester at C3
Lower polarity (ester vs. -COOH); altered pharmacokinetics
1-(1H-Benzo[d]imidazol-2-yl)piperidine-3-carboxylic acid 1163685-30-0 C₁₃H₁₄N₃O₂ 260.28 - Benzimidazole replaces benzothiazole Enhanced hydrogen-bonding capacity (imidazole N-H)
Hydrochloride salt of target compound 2089257-08-7 C₁₃H₁₅ClN₂O₂S 298.79 - HCl salt form Improved aqueous solubility for formulation

Positional Isomerism (Piperidine Substituent)

  • C3 vs. C4 Carboxylic Acid (CAS 953733-14-7 vs. 181811-44-9):
    The shift of the carboxylic acid group from C3 to C4 alters the spatial arrangement of the piperidine ring. In drug design, C3 substitution may favor interactions with hydrophobic pockets (e.g., ATP-binding sites in kinases), while C4 placement could reduce steric hindrance for bulkier targets .

Heterocycle Modifications

  • Benzoxazole vs. Benzothiazole (Ethyl 1-(benzo[d]oxazol-2-yl)piperidine-3-carboxylate):
    Replacing sulfur with oxygen in the heterocycle reduces electronegativity and polarizability, which may decrease binding affinity to sulfur-dependent enzymes (e.g., cytochrome P450). The ethyl ester derivative further lowers polarity, favoring blood-brain barrier penetration .

  • Benzimidazole Analogue (CAS 1163685-30-0):
    The benzimidazole core introduces an additional nitrogen, enabling stronger hydrogen-bonding interactions. This modification is common in proton pump inhibitors (e.g., omeprazole derivatives) but may reduce thiazole-specific activity .

Oxidation State and Salt Forms

  • This is critical for prolonging drug half-life .
  • Hydrochloride Salt (CAS 2089257-08-7): Salt formation improves aqueous solubility (critical for intravenous formulations) but may alter crystallization behavior, impacting manufacturing processes .

Biological Activity

1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzothiazole moiety with a piperidine ring, contributing to its diverse chemical properties and interactions. Its molecular formula is C₁₃H₁₄N₂O₂S, with a molecular weight of 262.33 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological applications, particularly in anti-tubercular and anti-inflammatory contexts.

Anti-Tubercular Activity

Research has highlighted the anti-tubercular properties of this compound and its derivatives. In vitro studies have demonstrated that these compounds can inhibit the growth of Mycobacterium tuberculosis, showing promising results compared to standard reference drugs. The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole and piperidine components can enhance their pharmacological profiles, making them potential candidates for drug development against tuberculosis.

Table 1: Summary of Biological Activities

Compound NameStructural FeaturesBiological Activity
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-piperidine carboxamideBenzothiazole and phenyl groupsModerate anti-tubercular activity
4-(benzo[d]thiazol-2-yl)-1-piperidinyl carbonitrileBenzothiazole with piperidinyl carbonitrileAnti-inflammatory properties
Benzothiazole derivatives with varied substitutionsVarious substitutions on benzothiazoleVarying antimicrobial activities

The specific combination of the piperidine ring and carboxylic acid functionality in this compound enhances its solubility and potential bioavailability, making it a favorable candidate for therapeutic applications against tuberculosis compared to other derivatives.

The mechanism by which this compound exerts its biological effects involves interaction with specific biological pathways relevant to tuberculosis infection. Docking studies have indicated that certain structural features are critical for binding affinity and selectivity towards targets such as DprE1, an enzyme involved in mycobacterial cell wall synthesis. These interactions suggest that this compound could serve as a lead compound for further drug development.

Case Studies

Several studies have explored the efficacy and safety profile of this compound derivatives:

  • Study on Anti-Tubercular Activity : A study conducted by researchers evaluated the effectiveness of various derivatives against Mycobacterium tuberculosis. The results indicated that specific modifications to the benzothiazole ring significantly enhanced anti-tubercular activity, leading to IC50 values lower than those of conventional treatments .
  • Anti-inflammatory Properties : Another research project investigated the anti-inflammatory effects of derivatives containing the benzothiazole moiety. The findings demonstrated that these compounds could reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid, and what key reaction conditions must be controlled?

  • Methodological Answer : Synthesis typically involves coupling benzo[d]thiazole derivatives with piperidine-3-carboxylic acid precursors. A nucleophilic substitution reaction is often employed, using bases like NaOH or K2_2CO3_3 under anhydrous conditions. Key parameters include temperature control (60–80°C), reaction time (12–24 hours), and inert atmosphere (N2_2 or Ar) to prevent oxidation. Purification via column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH) is critical for isolating the product .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify aromatic protons (6.8–8.5 ppm for benzo[d]thiazole) and aliphatic piperidine signals (2.5–4.0 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 276.08 g/mol for the free acid).
  • HPLC : Purity assessment using reverse-phase C18 columns (UV detection at 254 nm, mobile phase: acetonitrile/water with 0.1% TFA) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Storage : Keep at 2–8°C in airtight containers, away from oxidizing agents.
  • Spill Management : Collect with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural elucidation of derivatives?

  • Methodological Answer :

  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT) predictions.
  • Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals.
  • X-ray Crystallography : Resolve ambiguities via single-crystal diffraction (if crystallizable) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Stoichiometry : Use a 1.2:1 molar ratio of benzo[d]thiazole derivative to piperidine precursor.
  • Coupling Agents : Employ EDCI/HOBt for amide bond formation (if applicable).
  • Process Monitoring : Track intermediates via TLC or inline FTIR.
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 100°C) .

Q. How should researchers address solubility challenges in aqueous biological assays?

  • Methodological Answer :

  • Co-Solvents : Use DMSO (<1% v/v) to enhance solubility.
  • Salt Formation : Convert to sodium/potassium carboxylate salts via neutralization with NaOH/KOH.
  • Nanoformulation : Prepare liposomal or PEGylated derivatives for improved bioavailability .

Q. What experimental designs are appropriate for evaluating pharmacological activity against enzyme targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., trypsin-like proteases) with IC50_{50} determination via dose-response curves (4-parameter logistic model).
  • Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity (Kd_d).
  • Controls : Include positive controls (e.g., known inhibitors) and negative controls (solvent-only) to validate specificity .

Key Notes for Data Interpretation

  • Contradictory Biological Activity : If inconsistent results arise (e.g., in antimicrobial assays), verify compound stability under assay conditions (pH, temperature) and rule out aggregation artifacts via dynamic light scattering (DLS) .
  • Reaction Byproduct Identification : Use LC-MS/MS to detect trace impurities and adjust purification protocols accordingly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.